

Comparative Analysis of ATI-2138 Kinase Cross-Reactivity

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Compound of Interest

Compound Name: TMX-2138

Cat. No.: B15542604

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This guide provides an objective comparison of the kinase selectivity of ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), with other relevant kinases. The information is compiled from publicly available preclinical data.

Executive Summary

ATI-2138 is an investigational covalent inhibitor that demonstrates high potency and selectivity for its primary targets, ITK and JAK3.^{[1][2][3]} This dual inhibitory action is designed to modulate T-cell signaling and cytokine pathways, making it a promising candidate for T-cell mediated autoimmune diseases.^[4] This guide summarizes the available cross-reactivity data for ATI-2138 against other kinases, particularly within the Tec and JAK families, and provides detailed methodologies for the types of assays used to generate this data.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of ATI-2138 against a panel of selected kinases. Lower IC₅₀ values indicate greater potency.

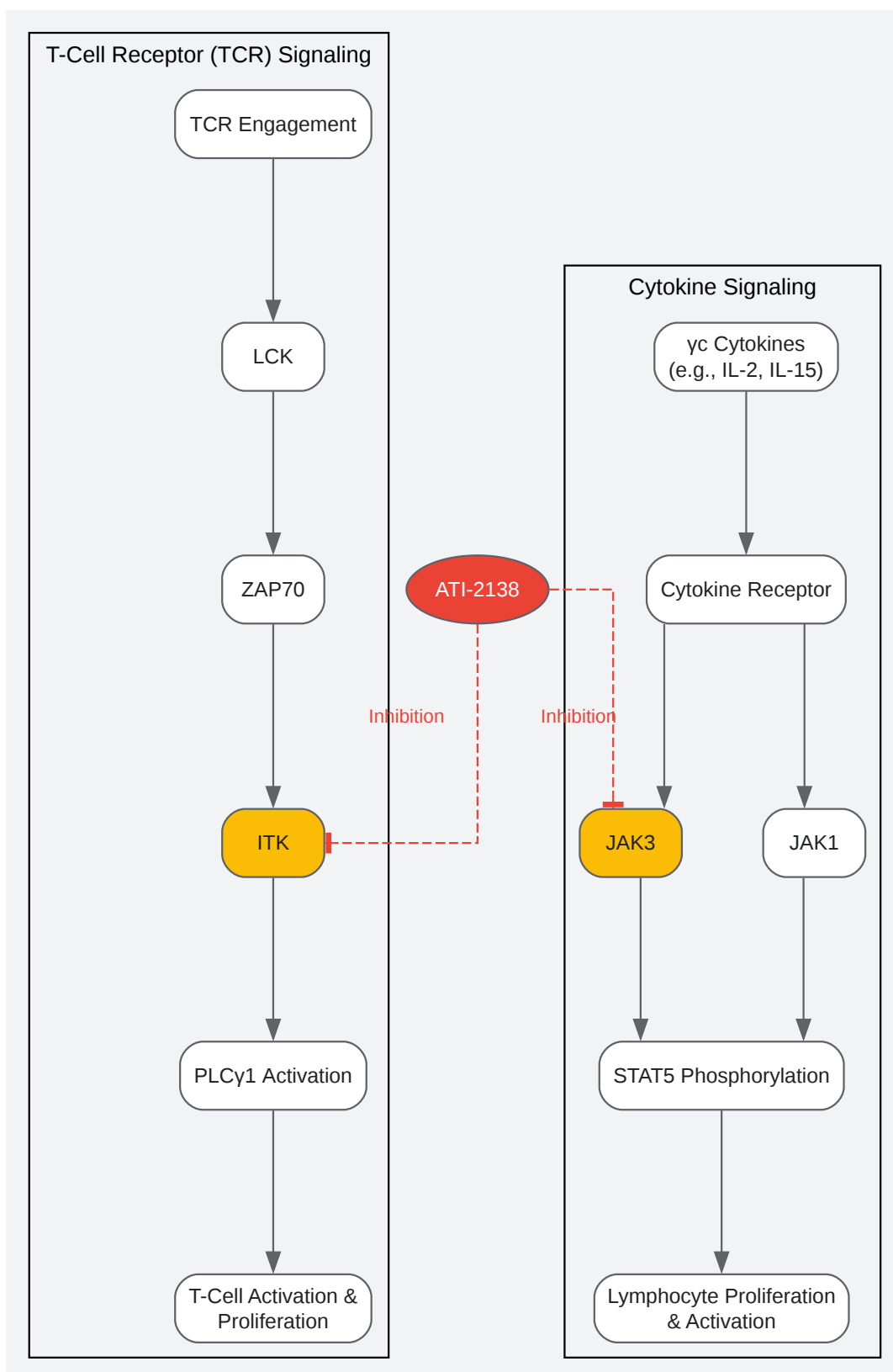
Kinase Target	ATI-2138 IC50 (nM)	Ritlecitinib IC50 (nM)	Kinase Family
ITK	0.18	7.3	Tec
TXK	0.83	4.13	Tec
JAK3	0.52	1.8	JAK
JAK1	>2200	-	JAK
JAK2	>2200	-	JAK
Tyk2	>2200	-	JAK

Data sourced from a 2024 publication by Kaul, A. et al. in the Journal of Pharmacology and Experimental Therapeutics.[4]

As the data indicates, ATI-2138 is a highly potent inhibitor of ITK and JAK3, with IC50 values in the sub-nanomolar range.[4] It also shows some activity against TXK, another member of the Tec kinase family.[4] Importantly, ATI-2138 demonstrates high selectivity against other members of the JAK family, with IC50 values greater than 2200 nM for JAK1, JAK2, and Tyk2. [4] This selectivity profile suggests a reduced potential for off-target effects associated with broader JAK inhibition.

Signaling Pathway and Mechanism of Action

ATI-2138 exerts its therapeutic effect by concurrently inhibiting two key signaling pathways in lymphocytes.



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Caption: Dual inhibition of ITK and JAK3 signaling pathways by ATI-2138.

Experimental Protocols

The following sections describe the general methodologies used to assess the cross-reactivity and mechanism of action of covalent kinase inhibitors like ATI-2138.

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the potency of a compound against a purified kinase enzyme.

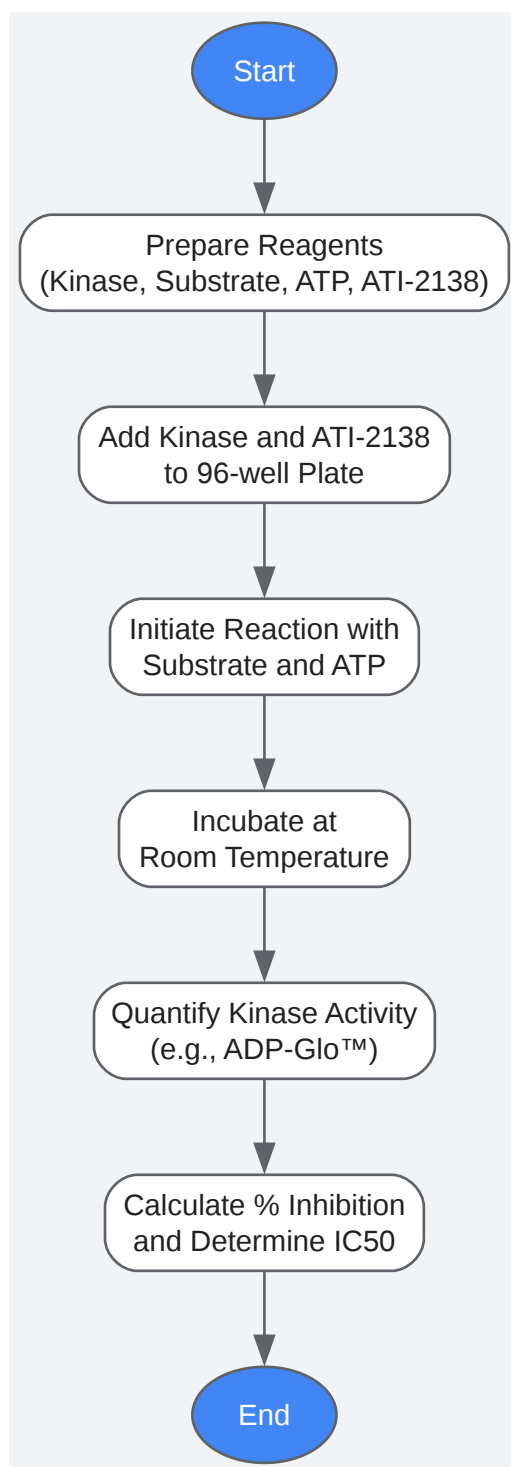
Objective: To determine the concentration of ATI-2138 required to inhibit 50% of the enzymatic activity of a panel of kinases.

General Protocol:

- Reagent Preparation:
 - Prepare a reaction buffer appropriate for the specific kinase (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
 - Serially dilute the test compound (ATI-2138) in DMSO.
 - Prepare solutions of the recombinant kinase, a suitable peptide substrate, and ATP.
- Assay Procedure:
 - In a 96-well plate, add the kinase and the serially diluted test compound or vehicle control (DMSO).
 - Initiate the kinase reaction by adding the peptide substrate and ATP.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Detection:
 - Stop the reaction and quantify the amount of product (phosphorylated substrate) or the remaining ATP. A common method is a luminescence-based assay, such as the ADP-

Glo™ Kinase Assay, which measures the amount of ADP produced. The luminescent signal is proportional to kinase activity.

- Data Analysis:
 - Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Assay for Target Engagement (e.g., STAT5 Phosphorylation)

This type of assay confirms that the compound can enter cells and inhibit its target in a biological context.

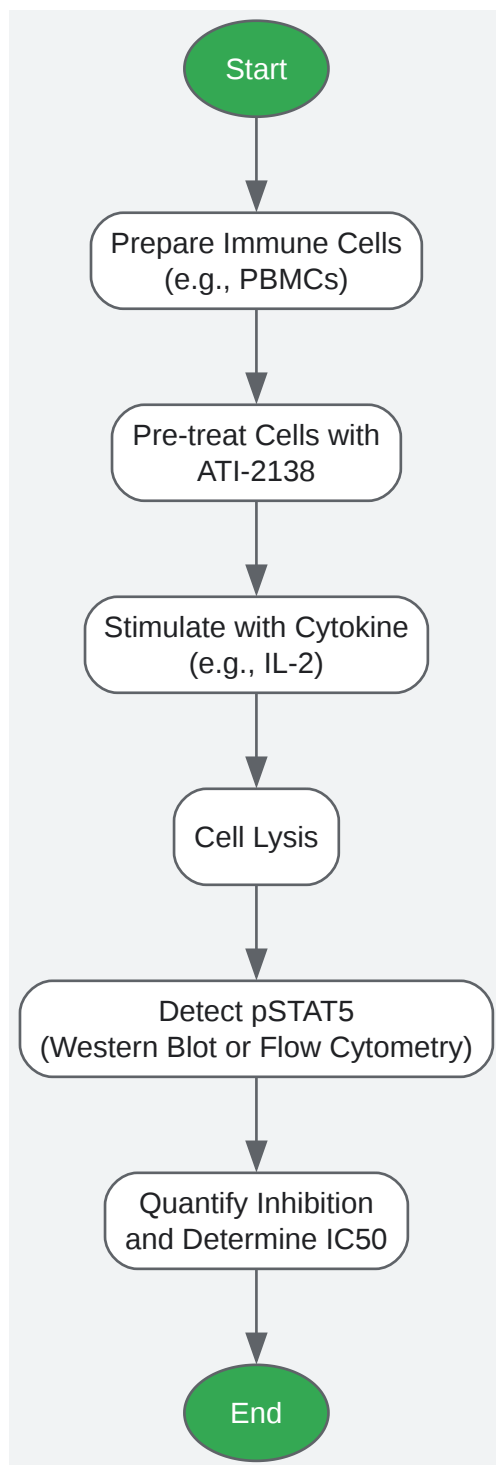
Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation in immune cells.

General Protocol:

- Cell Preparation:
 - Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or use a relevant immune cell line.
 - Pre-treat the cells with various concentrations of ATI-2138 or a vehicle control for a specified time (e.g., 1-2 hours).
- Cell Stimulation:
 - Stimulate the cells with a cytokine that signals through the JAK3 pathway, such as Interleukin-2 (IL-2), to induce STAT5 phosphorylation.
- Cell Lysis and Protein Quantification:
 - Lyse the cells to release intracellular proteins.
 - Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.
- Detection (Western Blot or Flow Cytometry):
 - Western Blot: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
 - Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against pSTAT5. Analyze the median fluorescence intensity (MFI) to quantify the

level of pSTAT5.

- Data Analysis:
 - Quantify the level of pSTAT5 relative to total STAT5 (for Western blot) or the MFI (for flow cytometry).
 - Calculate the percentage of inhibition of STAT5 phosphorylation at each compound concentration and determine the IC₅₀ value.



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Caption: Workflow for a cellular STAT5 phosphorylation assay.

Conclusion

The available data demonstrates that ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3. Its high selectivity against other JAK family kinases suggests a favorable safety profile compared to less selective JAK inhibitors. Further research, including broader kinome screening, will provide a more comprehensive understanding of its off-target profile. The experimental methodologies described provide a framework for the continued evaluation of ATI-2138 and other novel kinase inhibitors.

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